molecular formula C12H15N5 B11802499 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine

8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine

Cat. No.: B11802499
M. Wt: 229.28 g/mol
InChI Key: WBJAJEHZTSGNON-UHFFFAOYSA-N
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Description

8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of pyridopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group at the 8th position and a piperazine moiety at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups at the piperazine moiety .

Scientific Research Applications

8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridopyridazine derivatives .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

8-methyl-5-piperazin-1-ylpyrido[2,3-d]pyridazine

InChI

InChI=1S/C12H15N5/c1-9-11-10(3-2-4-14-11)12(16-15-9)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3

InChI Key

WBJAJEHZTSGNON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)N3CCNCC3)C=CC=N2

Origin of Product

United States

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